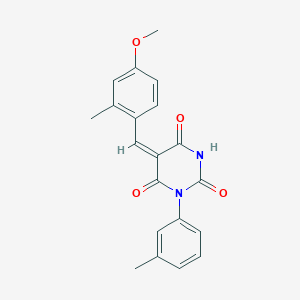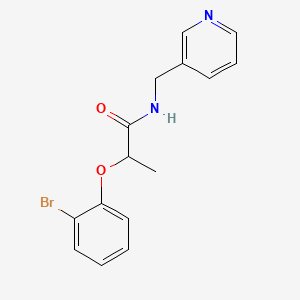![molecular formula C20H22N2O2 B5088764 2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5088764.png)
2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as H-89, is a selective inhibitor of protein kinase A (PKA). PKA is a crucial enzyme that plays a significant role in various cellular processes such as gene expression, metabolism, and cell proliferation. H-89 has been widely used in scientific research to study the mechanism of action of PKA and its physiological and biochemical effects.
作用机制
2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione selectively inhibits PKA by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of PKA substrates, leading to the inhibition of downstream signaling pathways. This compound has been shown to be a potent and selective inhibitor of PKA, with minimal effects on other kinases.
Biochemical and physiological effects:
The inhibition of PKA by this compound has been shown to have various biochemical and physiological effects. In cardiac myocytes, this compound has been shown to reduce the phosphorylation of phospholamban, leading to an increase in intracellular calcium levels and contractility. In neurons, this compound has been shown to reduce the phosphorylation of CREB, leading to a decrease in gene expression. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
The use of 2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in scientific research has several advantages. It is a potent and selective inhibitor of PKA, making it a valuable tool for studying the role of PKA in various cellular processes. This compound is also relatively easy to synthesize and purify, making it readily available for use in lab experiments.
However, there are also some limitations to the use of this compound in lab experiments. The inhibition of PKA by this compound is reversible, and the duration of inhibition is dependent on the concentration of this compound used. Additionally, this compound has been shown to have off-target effects on other kinases at high concentrations, which may lead to nonspecific effects.
未来方向
There are several future directions for the use of 2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in scientific research. One potential direction is the development of more potent and selective inhibitors of PKA. Another direction is the use of this compound in combination with other inhibitors to study the interactions between different signaling pathways. Additionally, the use of this compound in animal models may provide valuable insights into the physiological and pathological roles of PKA in vivo.
合成方法
The synthesis of 2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the condensation of 2-isopropyl-1H-benzo[de]isoquinoline-1,3(2H)-dione with piperidine in the presence of a strong base. The resulting product is then purified through recrystallization. The yield of the synthesis process is around 70%.
科学研究应用
2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively used in scientific research to study the role of PKA in various cellular processes. It has been used to investigate the mechanism of action of PKA in signal transduction pathways, gene expression, and metabolism. This compound has also been used to study the physiological and biochemical effects of PKA inhibition in different cell types, including cardiac myocytes, neurons, and cancer cells.
属性
IUPAC Name |
6-piperidin-1-yl-2-propan-2-ylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13(2)22-19(23)15-8-6-7-14-17(21-11-4-3-5-12-21)10-9-16(18(14)15)20(22)24/h6-10,13H,3-5,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIGEUKBNJDXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C3C(=C(C=C2)N4CCCCC4)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5088681.png)
![1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5088697.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5088719.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5088723.png)
![N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5088726.png)

![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5088736.png)
![4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5088744.png)

![1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088757.png)

![5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole](/img/structure/B5088781.png)
![N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate](/img/structure/B5088789.png)
![6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5088794.png)
